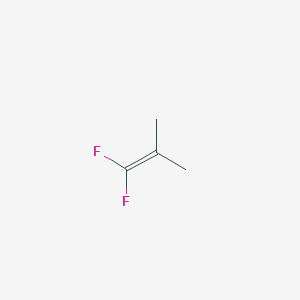![molecular formula C26H44N4O2S B14745340 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea CAS No. 6299-31-6](/img/structure/B14745340.png)
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea is a synthetic organic compound with the molecular formula C26H44N4O2S It is characterized by the presence of a nitrophenyl group, a thiourea moiety, and a long octadecyl chain
準備方法
The synthesis of 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea typically involves the reaction of 3-nitrobenzaldehyde with octadecylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include amino derivatives, substituted thioureas, and various functionalized compounds .
科学的研究の応用
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and processes, leading to the compound’s observed effects .
類似化合物との比較
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea can be compared with other similar compounds, such as:
1-[(3-nitrophenyl)methylideneamino]-3-octadecylurea: Similar structure but with a urea moiety instead of thiourea.
1-[(3-nitrophenyl)methylideneamino]-3-octadecylguanidine: Contains a guanidine group, which may exhibit different reactivity and biological activity.
1-[(3-nitrophenyl)methylideneamino]-3-octadecylcarbamate: Features a carbamate group, which can influence its chemical and biological properties.
特性
CAS番号 |
6299-31-6 |
|---|---|
分子式 |
C26H44N4O2S |
分子量 |
476.7 g/mol |
IUPAC名 |
1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C26H44N4O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-26(33)29-28-23-24-19-18-20-25(22-24)30(31)32/h18-20,22-23H,2-17,21H2,1H3,(H2,27,29,33)/b28-23+ |
InChIキー |
PCOKKNJGUXTQGU-WEMUOSSPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


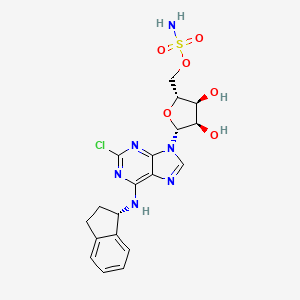
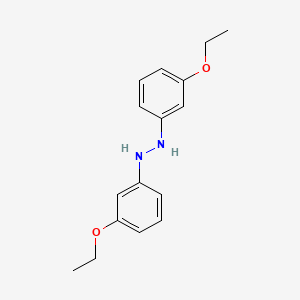
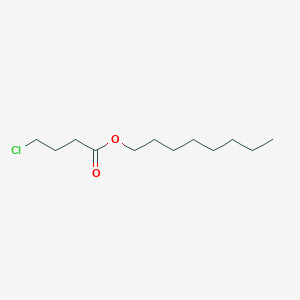
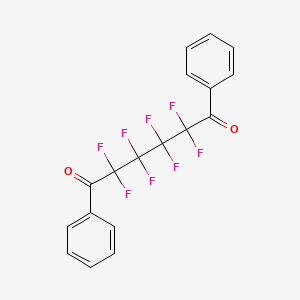
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
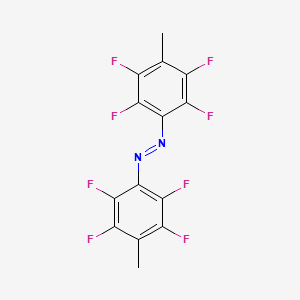
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
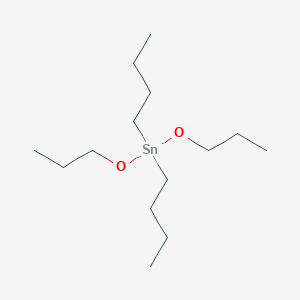
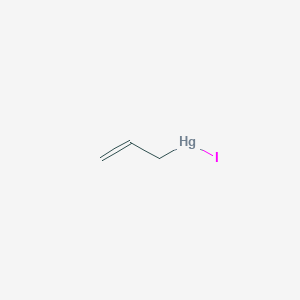



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
